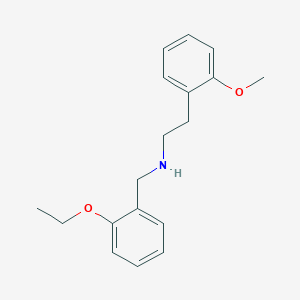![molecular formula C25H27N5O2 B268079 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine](/img/structure/B268079.png)
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and a phenylethanamine backbone.
准备方法
The synthesis of N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the methoxy group: The methoxy group can be introduced through a methylation reaction using methanol and a strong base such as sodium hydride.
Formation of the benzyl linkage: This involves the reaction of the methoxy-substituted benzyl chloride with 1-phenylethanamine in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and receptor binding.
Medicine: It could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine involves its interaction with specific molecular targets. The tetrazole ring and phenylethanamine backbone may allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.
相似化合物的比较
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine can be compared with similar compounds such as:
N-(4-methoxybenzyl)-1-phenylethanamine: Lacks the tetrazole ring, which may result in different biological activities.
N-(3-methoxy-4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and binding properties.
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethylamine: Differs in the length of the alkyl chain, which may affect its solubility and pharmacokinetics.
属性
分子式 |
C25H27N5O2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C25H27N5O2/c1-18-9-12-22(13-10-18)30-25(27-28-29-30)17-32-23-14-11-20(15-24(23)31-3)16-26-19(2)21-7-5-4-6-8-21/h4-15,19,26H,16-17H2,1-3H3 |
InChI 键 |
NCKALTGIYINKTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
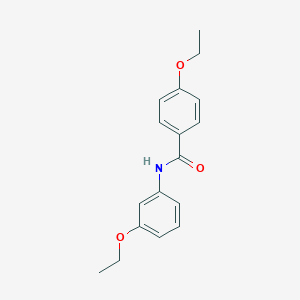
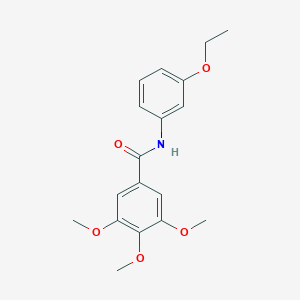

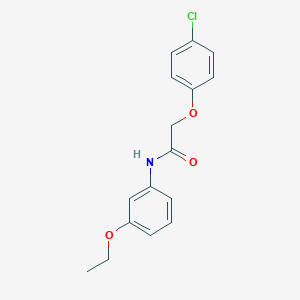
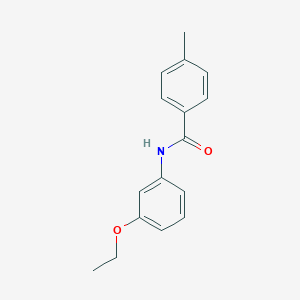
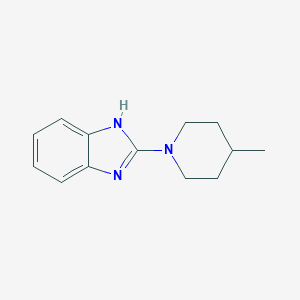
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
